2-(4-Nitrophenyl)-2-oxoethyl pyridine-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to an oxoethyl isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate typically involves the reaction of 4-nitrophenyl isonicotinate with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution reaction of 4-nitrophenyl isonicotinate with cyclic secondary amines in acetonitrile (MeCN). The reaction conditions, such as the concentration of amines and the temperature, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst (e.g., palladium on carbon).
Nucleophiles: Cyclic secondary amines (e.g., morpholine, piperidine).
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a redox mechanism involving the transfer of electrons and protons . The compound’s biological activities may be attributed to its ability to interact with cellular components and disrupt essential biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl isonicotinate: A precursor in the synthesis of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate.
4-Nitrophenyl chloroformate: Used in the synthesis of carbamate derivatives.
4-Nitrophenol: A related compound used in various chemical reactions and industrial applications.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with an oxoethyl isonicotinate moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O5 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-1-3-12(4-2-10)16(19)20)9-21-14(18)11-5-7-15-8-6-11/h1-8H,9H2 |
InChI Key |
PLYVWPQINUEOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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